

Application Notes: GW583340 Dihydrochloride for Cancer Cell Line Research

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Compound of Interest

Compound Name: GW583340 dihydrochloride

Cat. No.: B1672470

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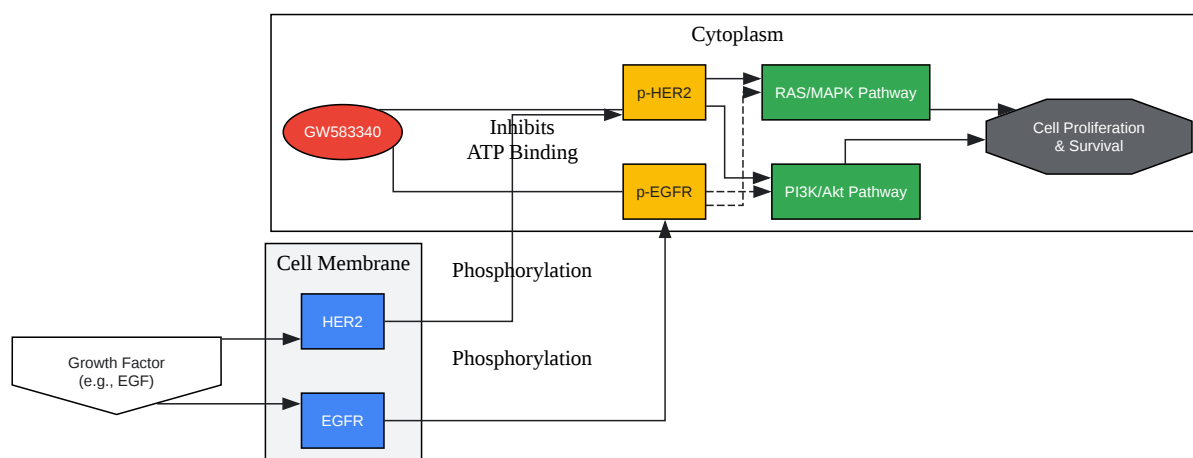
Introduction

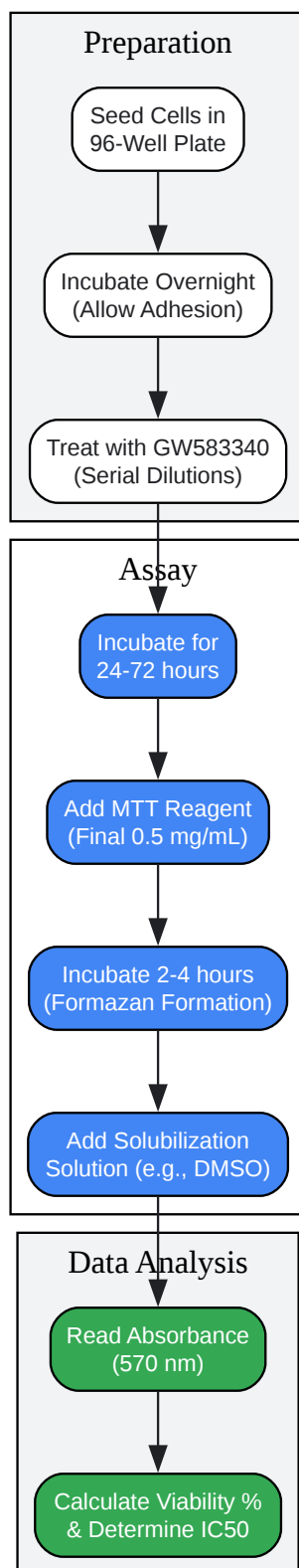
GW583340 dihydrochloride, a potent and selective small molecule inhibitor, targets the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] The overexpression or mutation of these receptors is a key driver in the proliferation and survival of various cancer types, particularly in breast and lung cancers.[3] By blocking the ATP-binding sites within the intracellular kinase domains of EGFR and HER2, GW583340 prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4][5] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling cascades. These application notes provide detailed protocols for the use of **GW583340 dihydrochloride** in cancer cell culture, including methods for assessing its cytotoxic effects and verifying its mechanism of action.

Mechanism of Action

GW583340 acts as a reversible, ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases.[2] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails. These phosphorylated sites serve as docking stations for adaptor proteins and enzymes that initiate downstream signaling. GW583340 effectively blocks this initial phosphorylation step, thereby inhibiting the entire signaling cascade responsible for promoting cell proliferation, survival, and migration. Its dual-targeting

capability makes it a valuable tool for investigating cancers driven by either or both EGFR and HER2 pathways.





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